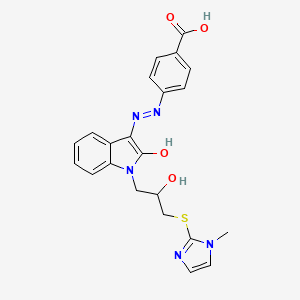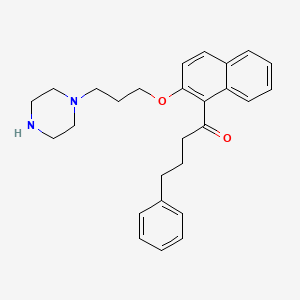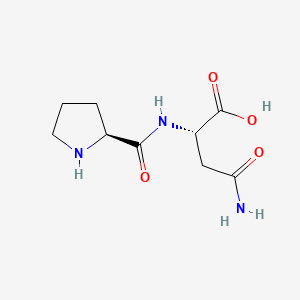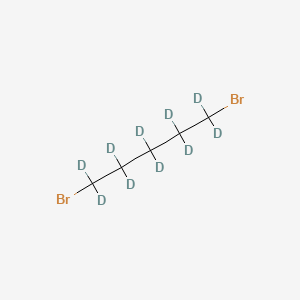
Bisphenol S-2,2',3,3',5,5',6,6'-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonyldiphenol-d8 involves the incorporation of deuterium into the 4,4’-Sulfonyldiphenol molecule. This process typically involves the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium. The reaction conditions often include the use of catalysts and controlled environments to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of 4,4’-Sulfonyldiphenol-d8 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the consistency and purity of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Sulfonyldiphenol-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenols. These products are often used in further chemical synthesis and research applications .
Wissenschaftliche Forschungsanwendungen
4,4’-Sulfonyldiphenol-d8 is widely used in various scientific research fields, including:
Chemistry: As a tracer in the study of reaction mechanisms and kinetics.
Biology: In metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: In drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: In the production of high-performance polymers and materials.
Wirkmechanismus
The mechanism of action of 4,4’-Sulfonyldiphenol-d8 involves its incorporation into molecules as a stable isotope. This incorporation allows researchers to trace the movement and transformation of the compound in various systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Sulfonyldiphenol: The non-deuterated form of the compound.
Bisphenol A: A similar compound used in the production of plastics and resins.
Bisphenol F: Another bisphenol compound with similar applications.
Uniqueness
4,4’-Sulfonyldiphenol-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in scientific studies. This makes it particularly valuable in research applications where accurate quantitation is essential .
Eigenschaften
Molekularformel |
C12H10O4S |
|---|---|
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI-Schlüssel |
VPWNQTHUCYMVMZ-PGRXLJNUSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H] |
Kanonische SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B15140132.png)

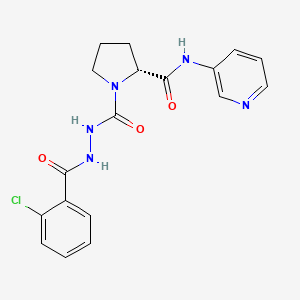
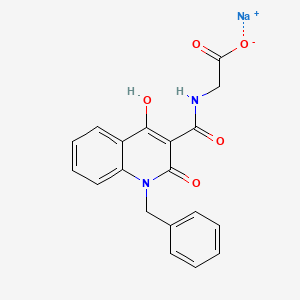
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)

